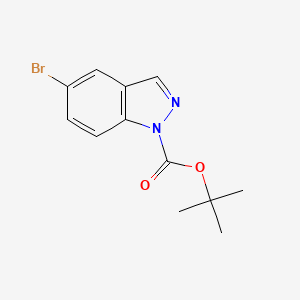

tert-Butyl 5-bromo-1H-indazole-1-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 5-bromoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQGDWLRIQCXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970561 | |

| Record name | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-49-4 | |

| Record name | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate

The indazole ring system, a bicyclic heteroaromatic structure, is recognized within the medicinal chemistry community as a "privileged scaffold." Its structural resemblance to indole allows it to act as a bioisostere, mimicking the natural indole core found in many biologically active molecules and enabling interactions with a wide range of biological targets.[1][2] This has led to the development of numerous indazole-containing compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and antiemetic agents.[1][3][4]

Within this valuable class of molecules, this compound has emerged as a cornerstone building block for synthetic and medicinal chemists. Its design is a masterful example of strategic functionalization: the tert-butoxycarbonyl (Boc) group provides robust protection for the indazole nitrogen, while the bromine atom at the 5-position serves as a versatile synthetic handle for elaboration. This guide provides a comprehensive technical overview of this key intermediate, from its fundamental properties and synthesis to its critical applications in the construction of complex molecular architectures for drug development.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. This compound is unambiguously identified by its CAS Registry Number. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 651780-02-8 | [5][6][7][8] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [5][6][7] |

| Molecular Weight | 297.15 g/mol | [5][7][9] |

| Appearance | Off-white to light yellow solid | [9] |

| Boiling Point | 377 °C (Predicted) | [7][9] |

| Density | 1.46 g/cm³ (Predicted) | [7][9] |

| Storage Temperature | 2-8 °C | [7][9] |

| Synonyms | 1-Boc-5-bromo-1H-indazole, 5-Bromo-1-(tert-butoxycarbonyl)-1H-indazole, 5-Bromoindazole-1-carboxylic acid tert-butyl ester | [7][9] |

Synthesis and Purification: A Mechanistic Perspective

The most common and efficient synthesis of this compound involves the N-protection of the commercially available starting material, 5-bromo-1H-indazole. This reaction is a cornerstone of heterocyclic chemistry, and understanding the role of each reagent is key to achieving high yield and purity.

The Boc Protection Reaction

The core transformation is the addition of a tert-butoxycarbonyl (Boc) group to the N1 position of the indazole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base.

Caption: General workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

-

Reagent Selection (Boc Anhydride): Boc anhydride is the electrophile. It is chosen for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.

-

Base Catalyst (DMAP/TEA): A base is crucial for the reaction to proceed efficiently. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive intermediate, which is then more susceptible to attack by the indazole nitrogen. A non-nucleophilic base like triethylamine (TEA) may also be added to act as an acid scavenger, neutralizing the proton released from the indazole nitrogen. This prevents the protonation of the starting material and drives the reaction to completion.

-

Solvent Choice (DCM/THF): Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of Boc anhydride and to ensure all reactants remain in solution.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for N-Boc protection of indazole systems.[10][11]

-

Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1-1.0 eq.).

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in DCM.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine (saturated NaCl solution) to remove the catalyst and any water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford the pure this compound.[10][11]

Core Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The Boc group deactivates the N1-position and directs reactivity, while the C5-bromo atom provides a reliable anchor point for carbon-carbon and carbon-nitrogen bond-forming reactions.[2]

Caption: Key synthetic transformations of the title compound.

Suzuki-Miyaura Cross-Coupling: Building C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple the 5-position of the indazole with various aryl or heteroaryl boronic acids or esters. This strategy is frequently employed to synthesize scaffolds that can mimic the adenine region of ATP, a common feature of kinase inhibitors.[2]

Generic Protocol:

-

To a degassed mixture of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours until TLC or LC-MS analysis indicates completion.

-

Cool the mixture, dilute with ethyl acetate, and wash with water.

-

Purify the product via silica gel chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The introduction of an amino group at the 5-position can provide crucial hydrogen bond donor/acceptor sites for enhanced interaction with a protein target.[2] The Buchwald-Hartwig amination is the premier method for this transformation, coupling the bromo-indazole with a wide range of primary or secondary amines.

Generic Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

-

After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residue.

-

Purify the product via silica gel chromatography.

Boc Deprotection

Following the functionalization at the 5-position, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free N-H of the indazole, which may be critical for biological activity or for further synthetic manipulation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from closely related bromo-indazole derivatives provide a strong basis for safe handling procedures.[12][13][14]

-

Hazards: Compounds in this class are generally considered harmful if swallowed and may cause serious skin, eye, and respiratory tract irritation.[12][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[7][12]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its carefully arranged functional groups—a stable protecting group and a versatile reactive site—provide chemists with a reliable and efficient entry point into the synthesis of diverse and complex indazole derivatives. Its widespread use in the construction of potential kinase inhibitors and other therapeutic agents underscores its importance in the ongoing quest for novel medicines. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any researcher working at the forefront of medicinal chemistry and drug discovery.

References

-

Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

-

Chongqing Chemdad Co. This compound. Available at: [Link]

-

IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

-

PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

-

J&K Scientific. 4-Bromo-1H-indazole-5-carboxylic acid tert-butyl ester. Available at: [Link]

-

PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 651780-02-8 [chemicalbook.com]

- 9. 651780-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. fishersci.es [fishersci.es]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These bicyclic aromatic heterocycles are key components in therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4] Within this class of molecules, tert-Butyl 5-bromo-1H-indazole-1-carboxylate emerges as a pivotal building block. Its strategic combination of a stable N-Boc protecting group and a reactive C-5 bromine atom provides chemists with a versatile platform for constructing complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis, explore its reactivity and synthetic utility, and discuss its applications and safety considerations, grounding all information in authoritative references.

Compound Identification and Physicochemical Properties

The fundamental characteristics of a chemical reagent are critical for its effective use in synthesis. The properties of this compound are summarized below. The tert-butoxycarbonyl (Boc) group serves to protect the indazole nitrogen, preventing unwanted side reactions and influencing the molecule's overall solubility and reactivity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 651780-02-8 | [5][6] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [5] |

| Molecular Weight | 297.15 g/mol | [5] |

| Appearance | White to off-white solid | Typical supplier data |

| Melting Point | Not consistently reported; varies by purity | - |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF) | Inferred from synthesis protocols |

Spectroscopic Data

-

¹H NMR (CDCl₃, 300 MHz, predicted):

-

δ 8.1-8.3 (d, 1H): Proton at the C4 position, appearing as a doublet due to coupling with C6-H.

-

δ 8.0-8.2 (s, 1H): Proton at the C3 position.

-

δ 7.5-7.7 (d, 1H): Proton at the C7 position.

-

δ 7.4-7.6 (dd, 1H): Proton at the C6 position, showing coupling to both C4-H and C7-H.

-

δ 1.7 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

-

-

¹³C NMR (CDCl₃, 75 MHz, predicted):

-

δ ~150: Carbonyl carbon of the Boc group.

-

δ ~140-142: Quaternary carbons of the indazole ring.

-

δ ~115-130: Aromatic carbons in the indazole ring.

-

δ ~115 (C-Br): Carbon atom attached to bromine.

-

δ ~84: Quaternary carbon of the tert-butyl group.

-

δ ~28: Methyl carbons of the tert-butyl group.

-

-

IR (neat, cm⁻¹):

-

~2980-2930: C-H stretching from the tert-butyl group.

-

~1730-1750: Strong C=O stretching from the Boc carbonyl group.

-

~1600, ~1470: C=C stretching from the aromatic rings.

-

Synthesis and Purification

The most common and efficient synthesis of this compound involves the N-protection of commercially available 5-bromo-1H-indazole. The choice of the Boc group is strategic; it is robust enough to withstand a variety of reaction conditions (e.g., organometallic cross-coupling) yet can be removed under relatively mild acidic conditions that typically do not affect other functional groups.

Caption: Workflow for the N-Boc protection of 5-bromo-1H-indazole.

Experimental Protocol: N-Boc Protection

This protocol is adapted from standard procedures for the N-protection of indazoles and related heterocycles.[3][4] The use of DMAP as a nucleophilic catalyst is crucial for accelerating the reaction, which would otherwise be sluggish.

-

Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent. Combine the fractions containing the desired product and concentrate to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from two primary features: the labile Boc-protecting group and the C5-bromine atom, which is primed for cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications.

Caption: Key reaction pathways for this compound.

Deprotection of the Boc Group

The removal of the Boc group is a fundamental transformation, regenerating the N-H of the indazole ring. This is typically achieved under acidic conditions.

-

Mechanism: The reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

-

Common Reagents:

-

Trifluoroacetic acid (TFA) in DCM.

-

Hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether.

-

-

Significance: This step is often performed after modifications at the C5-position have been completed, unmasking the nitrogen for further functionalization or to reveal the final target structure.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is the molecule's primary handle for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[8]

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the bromo-indazole with an organoboron reagent (e.g., an aryl or heteroaryl boronic acid). This is a powerful method for synthesizing bi-aryl structures commonly found in kinase inhibitors.[8]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromo-indazole with a primary or secondary amine.[8] This is invaluable for introducing amino groups that can act as key hydrogen bond donors or acceptors for protein-ligand interactions.[8]

-

Other Couplings: The C5-Br site is also amenable to other transformations like Sonogashira (with terminal alkynes), Heck (with alkenes), and cyanation reactions.

Applications in Drug Discovery

The utility of this compound is not merely theoretical; it is a direct result of the demonstrated biological importance of the indazole core.[2]

-

Scaffold for Kinase Inhibitors: Many FDA-approved and investigational kinase inhibitors feature a substituted indazole core. The C5 position often interacts with the solvent-exposed region of the ATP-binding pocket, making modifications via this building block a key strategy for tuning selectivity and potency.[8]

-

Intermediate for Complex Heterocycles: As a stable, protected, and reactive intermediate, it serves as a starting point for multi-step syntheses of compounds with potential anti-inflammatory, anticancer, and anti-angiogenic properties.[1] The ability to selectively deprotect the nitrogen or react at the bromine provides orthogonal synthetic handles, enabling precise control over the construction of the final molecule.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for the target compound and closely related structures, the following precautions should be observed.[5][9]

| Hazard Category | GHS Classification & Statement |

| Acute Toxicity | May be harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation.[5] |

| Eye Irritation | H319: Causes serious eye irritation.[5] |

| Respiratory Irritation | H335: May cause respiratory irritation.[5] |

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[10]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and synthetic researchers. Its well-defined reactivity, characterized by the orthogonal nature of its Boc-protected nitrogen and its reactive C5-bromine, provides a reliable and versatile entry point into the synthesis of novel and complex indazole derivatives. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new therapeutic agents.

References

-

(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021-07-06). Available at: [Link]

-

PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2. Available at: [Link]

-

IUCr Journals. tert-Butyl 3-amino-5-bromo-1H-indazole-1. (2021-07-06). Available at: [Link]

-

Wiley-VCH. Supporting Information. (2007). Available at: [Link]

-

ResearchGate. (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

Angene Chemical. Safety Data Sheet. (2021-05-01). Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. angenechemical.com [angenechemical.com]

- 6. This compound | 651780-02-8 [chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

tert-Butyl 5-bromo-1H-indazole-1-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details a robust synthetic protocol with mechanistic insights, and explores its versatile applications in the synthesis of complex pharmaceutical agents. Emphasis is placed on the strategic role of the tert-butoxycarbonyl (Boc) protecting group and the C5-bromo moiety in facilitating advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this key intermediate.

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the indazole ring system is paramount for modulating biological activity and optimizing pharmacokinetic profiles.

This compound emerges as a particularly valuable intermediate in this context. Its structure is engineered for maximum synthetic utility:

-

The 5-bromo Substituent: This bromine atom serves as a versatile synthetic handle, primarily for introducing molecular complexity through metal-catalyzed cross-coupling reactions.[4]

-

The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves two critical functions: it deactivates the pyrazole ring towards unwanted electrophilic substitution and prevents side reactions at the N-H position during subsequent synthetic steps. Its acid-lability ensures it can be removed under mild conditions when desired.

This guide provides an in-depth analysis of this compound, from its fundamental properties to its application in creating novel therapeutic candidates.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [5][6] |

| Molecular Weight | 297.15 g/mol | [5][6][7] |

| CAS Number | 651780-02-8 | [5] |

| Appearance | Off-white to light yellow solid | [6] |

| Boiling Point | 377 °C (Predicted) | [6] |

| Density | 1.46 g/cm³ (Predicted) | [6] |

| Storage Temperature | 2-8 °C | [6] |

| Synonyms | 1-Boc-5-bromo-1H-indazole, 5-Bromo-indazole-1-carboxylic acid tert-butyl ester | [6] |

Synthesis Protocol and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the direct N-acylation of 5-bromo-1H-indazole. The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: N-Boc Protection

This protocol is adapted from established procedures for the Boc protection of indazole and amine functionalities.[1][8]

-

Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 eq).

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure title compound.[8]

Mechanistic Rationale

The choice of reagents is critical for the success of this transformation. DMAP serves as a highly effective nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive Boc-pyridinium intermediate. This intermediate is then readily attacked by the nitrogen of the indazole ring, leading to the formation of the N-Boc product with the release of CO₂, tert-butanol, and the regeneration of the DMAP catalyst. This catalytic cycle makes the reaction highly efficient.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific spectra for this exact compound are not publicly cataloged, the expected features can be reliably predicted based on its structure and data from analogous compounds.[9]

-

¹H NMR: The spectrum should feature a sharp singlet around 1.5-1.7 ppm, integrating to 9 protons, characteristic of the tert-butyl group. The aromatic region (7.0-8.5 ppm) will show signals corresponding to the three protons on the indazole ring system, with splitting patterns dictated by their positions relative to the bromine atom.

-

¹³C NMR: The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear downfield, typically in the 148-155 ppm range. Signals for the aromatic carbons will also be present.

-

FT-IR: A strong absorption band in the region of 1720-1750 cm⁻¹ is indicative of the C=O stretch of the carbamate group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Core Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules, particularly kinase inhibitors and other targeted therapeutics.[4] The C5-bromo position is the key reactive site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is used to form carbon-carbon bonds by coupling the bromo-indazole with various aryl or heteroaryl boronic acids or esters. This is a powerful method for synthesizing 5-aryl-indazole derivatives, which are common motifs in kinase inhibitors designed to interact with the adenine region of the ATP binding site.[4]

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling the bromo-indazole with a wide range of primary or secondary amines.[4] Introducing an amino group at the C5-position can provide additional hydrogen bond donor/acceptor sites, significantly enhancing the binding affinity of a drug candidate to its protein target.[4]

The Boc group is essential during these transformations as it prevents competing reactions at the indazole N1-position. Following the coupling reaction, the Boc group can be cleanly removed with an acid such as trifluoroacetic acid (TFA) to reveal the N-H, which can be a critical interaction point or a site for further functionalization.

Caption: Key applications in palladium-catalyzed cross-coupling reactions.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, guidelines can be inferred from related bromo-indazole compounds.[10][11][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[11][12]

-

Potential Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[10][12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 2-8 °C to ensure long-term stability.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactive sites—the C5-bromine for coupling and the labile N1-Boc group for protection—provide a reliable and versatile platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

-

Cenmed Enterprises. Tert Butyl 5 Bromo 1H Indazole 1 Carboxylate. Available at: [Link]

-

PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

Yoshida, K., et al. (2007). Supporting Information for A New Versatile Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds to Arynes. Wiley-VCH. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

-

ResearchGate. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

The Royal Society of Chemistry. (Year not specified). Supporting Information. Available at: [Link]

-

Supporting Information. (Year not specified). Characterization Data of the Products. Available at: [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR-%2C-H-and-C-NMR-%2C-a-Khan-Javed/056910606d863f6492982a55928d2d1e2b678125]([Link]

-

PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. 651780-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cenmed.com [cenmed.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Strategic Importance of tert-Butyl 5-bromo-1H-indazole-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse range of protein targets with high affinity.[3][4] The unique electronic and structural features of the indazole ring system allow it to serve as a versatile template for the design of potent and selective therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, anticancer properties.[2][5] The strategic functionalization of the indazole core is a key focus in the development of novel drugs, particularly in the realm of targeted cancer therapy.

This technical guide focuses on a key derivative, tert-butyl 5-bromo-1H-indazole-1-carboxylate , a versatile building block that plays a pivotal role in the synthesis of complex, biologically active molecules. The presence of the bromine atom at the 5-position provides a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions.[6] Simultaneously, the tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring offers a reliable method for modulating reactivity and enabling regioselective synthesis, which can be readily removed under acidic conditions when required. This guide will provide a comprehensive overview of the structure, properties, synthesis, and applications of this important intermediate, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical and Structural Characteristics

The precise chemical identity and physical properties of a synthetic intermediate are fundamental to its effective use in multi-step syntheses. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 651780-02-8 | [7][8] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [7] |

| Molecular Weight | 297.15 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [5] |

| Boiling Point | 377 °C (Predicted) | [9] |

| Density | 1.46 g/cm³ (Predicted) | [9] |

| Melting Point | 116 °C (for the analogous tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate) | [2][10] |

Structural Elucidation:

The structure of this compound features a planar bicyclic indazole core. The bromine atom is situated at the C5 position of the benzene ring, while the bulky tert-butoxycarbonyl group is attached to the N1 nitrogen of the pyrazole ring. X-ray crystallographic studies of similar indazole derivatives reveal a nearly co-planar arrangement of the fused pyrazole and benzene rings.[2][10]

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.7 ppm. The aromatic region would display signals corresponding to the protons on the indazole ring, with their chemical shifts and coupling constants influenced by the bromine substituent. The C3-H proton would likely appear as a singlet at lower field, while the C4-H, C6-H, and C7-H protons would exhibit characteristic doublet or doublet of doublets splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around 82-85 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would resonate at approximately 150 ppm. The spectrum would also display distinct signals for the carbons of the indazole ring system.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available precursor. The first step involves the synthesis of 5-bromo-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 5-bromo-1H-indazole

A common and efficient method for the synthesis of 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by intramolecular cyclization.

Experimental Protocol:

-

To a solution of 4-bromo-2-methylaniline in a suitable solvent such as chloroform, add acetic anhydride and stir at room temperature.

-

Add potassium acetate, followed by the dropwise addition of isoamyl nitrite.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Treat the residue with concentrated hydrochloric acid and heat to effect hydrolysis.

-

Cool the mixture and basify with a strong base (e.g., NaOH) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-bromo-1H-indazole.

Causality Behind Experimental Choices:

-

Acetic Anhydride: Acetylates the amino group of 4-bromo-2-methylaniline, forming the corresponding acetamide. This is a crucial step for the subsequent diazotization reaction.

-

Isoamyl Nitrite: Acts as the diazotizing agent, converting the amino group into a diazonium salt.

-

Potassium Acetate: Serves as a base to facilitate the reaction.

-

Reflux: Provides the necessary thermal energy for the intramolecular cyclization to form the indazole ring.

-

Acid Hydrolysis: Removes the acetyl group from the indazole nitrogen.

-

Basification and Extraction: Neutralizes the excess acid and allows for the isolation of the final product.

Step 2: N-Boc Protection of 5-bromo-1H-indazole

The protection of the N-H group of the indazole is essential for preventing side reactions in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its ease of removal.

Experimental Protocol:

-

Dissolve 5-bromo-1H-indazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.[2][11]

Causality Behind Experimental Choices:

-

Di-tert-butyl dicarbonate (Boc₂O): The reagent of choice for introducing the Boc protecting group.

-

4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst that accelerates the reaction.

-

Aprotic Solvent: Prevents interference from protic functional groups.

-

Aqueous Workup: Removes DMAP and other water-soluble impurities.

-

Column Chromatography: A standard purification technique to obtain the final product with high purity.

Caption: General workflow for the synthesis of a VEGFR-2 inhibitor.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream signaling pathways that ultimately lead to cell proliferation, migration, and survival, and the formation of new blood vessels.

Indazole-based inhibitors, synthesized from precursors like this compound, are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the binding of ATP and thereby blocking the autophosphorylation of the receptor. This inhibition of VEGFR-2 signaling leads to a suppression of angiogenesis, which in the context of cancer, can starve tumors of the nutrients and oxygen they need to grow and metastasize.

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based inhibitor.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined structure and reactivity, particularly the presence of a synthetically versatile bromine atom and a reliable N-protecting group, make it an invaluable tool for medicinal chemists. The ability to readily introduce molecular diversity through cross-coupling reactions has positioned this intermediate at the forefront of efforts to develop novel kinase inhibitors for the treatment of cancer and other diseases. A thorough understanding of its properties, synthesis, and chemical behavior is essential for its effective application in the synthesis of the next generation of targeted therapeutics.

References

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Google Scholar.

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(7), 9416-9430. [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022).

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 779–782. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 279, 116889. [Link]

-

Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. (2023). RSC Medicinal Chemistry. [Link]

- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003).

-

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). Chemdad. Retrieved January 11, 2026, from [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 279, 116889. [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 11, 2026, from [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203. [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203. [Link]

Sources

- 1. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 | CID 53408115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 651780-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

This guide provides a comprehensive overview of the synthesis of tert-butyl 5-bromo-1H-indazole-1-carboxylate, a key building block in medicinal chemistry and drug development. The document delves into the strategic importance of this molecule, the mechanistic principles underpinning its synthesis, a detailed experimental protocol, and critical process considerations for researchers and scientists in the field.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, this compound, serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization, often through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances stability and allows for selective reactions at other positions.[3] This strategic combination of a modifiable site and a stable protecting group makes it an invaluable tool in the construction of novel therapeutic agents.[3]

Core Synthesis Pathway: N-Acylation of 5-bromo-1H-indazole

The most direct and widely employed pathway for the synthesis of this compound is the N-acylation of 5-bromo-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O). This reaction falls under the broader category of N-protection strategies, which are fundamental in multi-step organic syntheses to prevent unwanted side reactions at the nitrogen atom of the indazole ring.[4]

Reaction Scheme:

Caption: N-acylation of 5-bromo-1H-indazole.

Mechanistic Insights:

The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of the indazole ring on one of the carbonyl carbons of di-tert-butyl dicarbonate. The choice of the N-1 position for acylation is generally favored under thermodynamic conditions.[1] The use of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) is crucial. DMAP acts as a nucleophilic catalyst, first reacting with (Boc)₂O to form a more reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the indazole nitrogen, regenerating the DMAP catalyst and forming the desired product along with tert-butanol and carbon dioxide as byproducts. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of the reactants and to prevent unwanted side reactions.[5][6]

Detailed Experimental Protocol

This protocol is adapted from established and validated procedures for the Boc-protection of indazoles.[5][7]

Materials:

-

5-bromo-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1H-indazole in anhydrous dichloromethane.

-

Addition of Reagents: To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution at room temperature.[8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5][7] This typically takes several hours.

-

Work-up: Upon completion, dilute the reaction mixture with additional dichloromethane. Wash the organic layer sequentially with water and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate) is commonly used as the eluent to afford the pure this compound.[5][7]

Data Presentation: A Summary of a Representative Synthesis

The following table summarizes the quantitative data from a representative synthesis of this compound, based on a literature procedure.[5][7]

| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Equivalents |

| 5-bromo-1H-indazole | 197.02 | 5.0 mmol | 5.0 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 5.0 mmol | 5.0 | 1.0 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 5.0 mmol | 5.0 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 40 mL | - | - |

| Reaction Time | - | 15 h | - | - |

| Product | 297.15 | - | - | - |

| Yield | - | 62% | - | - |

Note: The use of equimolar amounts of DMAP as reported in the cited source is higher than a typical catalytic amount and may be specific to the substrate or desired reaction kinetics in that particular experiment.[5][7]

Process Validation and Quality Control

A self-validating protocol is essential for ensuring the reproducibility and success of the synthesis. Key validation points include:

-

Reaction Monitoring: Consistent monitoring by TLC or LC-MS is critical to determine the reaction endpoint and to identify the formation of any significant byproducts.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.[9]

-

Purification Efficacy: The effectiveness of the chromatographic purification should be assessed by analyzing the purity of the final product, for instance, by HPLC.

Conclusion: A Foundational Synthesis for Drug Discovery

The synthesis of this compound via N-acylation is a robust and reliable method that provides access to a crucial building block for drug discovery and development. The straightforward nature of the reaction, coupled with the high value of the product as a synthetic intermediate, makes this a fundamental procedure in the repertoire of medicinal chemists. By understanding the underlying mechanism and adhering to a validated protocol, researchers can efficiently produce this compound in high purity, paving the way for the synthesis of novel and potentially life-saving therapeutics.

References

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

- Lombardo, M., & Trombini, C. (2000). The Chemistry of Indazoles. In Targets in Heterocyclic Systems (Vol. 4, pp. 245-283). Italian Society of Chemistry.

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]

-

PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chem-Impex. (n.d.). N-Boc-5-bromo-1H-indazole. [Link]

-

DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

-

ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of the core properties, a detailed synthesis protocol, and an exploration of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The information presented herein is intended to equip researchers with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.

Core Properties

5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is a stable, off-white to light yellow solid at room temperature. The introduction of the Boc group enhances its solubility in common organic solvents and allows for selective reactions at other positions of the indazole ring.

| Property | Value | Source(s) |

| CAS Number | 651780-02-8 | [1] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [2] |

| Molecular Weight | 297.15 g/mol | [2] |

| Boiling Point | 377 °C (Predicted) | [3] |

| Density | 1.46 g/cm³ (Predicted) | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis and Purification

The synthesis of 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is typically achieved through the N-acylation of 5-bromo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is generally high-yielding and proceeds under mild conditions.

Synthesis Workflow

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the Boc-protection of a substituted 5-bromo-1H-indazole.[4]

Materials:

-

5-Bromo-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a solution of 5-bromo-1H-indazole (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents).

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate in hexane), to afford 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester as a solid.[4]

Spectroscopic Characterization

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A singlet for the nine protons of the tert-butyl group around δ 1.7 ppm.[5]

-

Aromatic protons on the indazole ring, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

A signal for the quaternary carbon of the tert-butyl group around δ 82 ppm and the methyl carbons around δ 28 ppm.[5]

-

Signals for the carbonyl carbon of the Boc group.

-

Aromatic carbon signals, including the carbon bearing the bromine atom.

Expected IR Spectral Features:

-

A strong carbonyl (C=O) stretching vibration from the Boc group, typically in the range of 1725-1700 cm⁻¹.[5]

-

C-H stretching and bending vibrations from the aromatic and aliphatic moieties.

Expected Mass Spectrum:

-

The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (297.15 g/mol for C₁₂H₁₃BrN₂O₂). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester lies in its ability to undergo further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of various aryl, heteroaryl, and alkyl groups, while the Boc group protects the N1 position of the indazole, preventing side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is an excellent substrate for this reaction, allowing for the synthesis of 5-aryl and 5-heteroaryl indazoles.[6]

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. Catalysts bearing bulky phosphine ligands, such as Pd(dppf)Cl₂, are often effective in these couplings.[6]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate are commonly used.[6]

-

Solvent: Anhydrous, polar aprotic solvents like dimethoxyethane (DME) are typically employed to facilitate the dissolution of the reactants and catalyst.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the indazole ring, a crucial transformation in the synthesis of many biologically active compounds.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene are commonly used.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane, or with HCl in an organic solvent, to yield the free N-H indazole. This deprotection step is often the final step in a synthetic sequence, revealing the desired target molecule.

Safety and Handling

5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is classified as harmful.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1H-indazole-1-carboxylic acid tert-butyl ester is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of diverse molecular architectures. The protocols and information presented in this guide are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this important synthetic intermediate in their drug discovery and development efforts.

References

- Current time information in Ottawa, CA. (n.d.). Google.

-

Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 735–738. [Link]

-

Abbiati, G., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(7), 8323–8337. [Link]

- Supporting Information for a public

-

PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

-

Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 11, 2026, from [Link]

-

YouTube. (2023, March 6). Buchwald-Hartwig amination. Retrieved January 11, 2026, from [Link]

-

IUCr Journals. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Retrieved January 11, 2026, from [Link]

-

Chemsrc. (2025, February 5). tert-butyl 4-bromo-1H-indazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved January 11, 2026, from [Link]

-

YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved January 11, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 | CID 53408115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 651780-02-8 CAS MSDS (TERT-BUTYL 5-BROMO-1H-INDAZOLE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Introduction: The Strategic Importance of the Indazole Moiety in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively mimicking these key endogenous ligands and thereby modulating the activity of various enzymes and receptors. Within the vast chemical space of indazole derivatives, tert-butyl 5-bromo-1H-indazole-1-carboxylate emerges as a pivotal building block, particularly in the realm of oncology. The strategic placement of a bromine atom at the 5-position provides a versatile handle for sophisticated cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position offers crucial stability and regiochemical control during synthetic transformations. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, with a focus on its role in the development of next-generation kinase inhibitors.

IUPAC Nomenclature and Structural Elucidation

The unequivocally correct IUPAC name for the topic compound is This compound .

Common synonyms and abbreviations for this compound include:

-

1-Boc-5-bromo-1H-indazole

-

5-Bromo-1-(tert-butoxycarbonyl)-1H-indazole

-

CAS Number: 651780-02-8

The structure is characterized by a bicyclic indazole core, with a bromine atom substituted at the C5 position of the benzene ring. The nitrogen at the N1 position of the pyrazole ring is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in preventing unwanted side reactions at the N1 position during subsequent functionalization at the C5 position.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for reaction monitoring, quality control, and characterization of downstream products.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 297.15 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 377 °C (Predicted) | [1] |

| Density | 1.46 g/cm³ (Predicted) | [1] |

| Flash Point | 182 °C (Predicted) | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 8.1-8.3 (d, 1H), 7.5-7.7 (m, 2H), 1.7 (s, 9H) | General NMR principles[3] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): 150-152, 140-142, 130-132, 125-127, 122-124, 115-117, 85-87, 28-29 | General NMR principles[3] |

| Mass Spectrometry | Expected m/z: 296.02 (M⁺), 298.02 (M+2⁺) for Br isotopes | General MS principles |

Strategic Synthesis and Purification

The synthesis of this compound is a two-step process commencing from the commercially available 4-bromo-2-methylaniline. The initial step involves the formation of the indazole ring, followed by the crucial N1-protection with a Boc group.

Experimental Protocol 1: Synthesis of 5-bromo-1H-indazole

This protocol is adapted from a patented procedure, optimized for high yield and purity.

-

Acetylation: To a solution of 4-bromo-2-methylaniline (1.0 eq.) in chloroform, add acetic anhydride (1.1 eq.) dropwise at a temperature below 40 °C. Stir the mixture for 1 hour at room temperature.

-

Diazotization and Cyclization: Add potassium acetate (0.2 eq.) and isoamyl nitrite (1.5 eq.) to the reaction mixture. Heat the solution to reflux (approximately 68 °C) for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Deprotection: Cool the reaction to room temperature and remove the volatiles under reduced pressure. Add water and distill azeotropically to remove residual isoamyl alcohol. To the crude product, add concentrated hydrochloric acid and heat to 50-55 °C for 2-3 hours to effect deacetylation.

-

Isolation and Purification: Cool the mixture and basify with 50% sodium hydroxide to pH 11, keeping the temperature below 37 °C. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and filtered through a pad of silica gel. The solvent is removed under reduced pressure, and the resulting solid is triturated with heptane, filtered, and dried to afford 5-bromo-1H-indazole as a solid. A typical yield for this process is around 94%.

Experimental Protocol 2: N-Boc Protection of 5-bromo-1H-indazole

This procedure utilizes standard conditions for the introduction of a Boc protecting group onto a heterocyclic nitrogen.

-

Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) as a catalyst.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the starting material by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to tert-Butyl 5-bromo-1H-indazole-1-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary: This guide provides a comprehensive technical overview of tert-butyl 5-bromo-1H-indazole-1-carboxylate, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development. We delve into its nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, we explore its versatile applications in pivotal cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in the synthesis of novel pharmacologically active compounds. This document aims to be an authoritative resource, offering not only procedural details but also mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to mimic purine bases and interact with various biological targets, leading to a wide spectrum of pharmacological activities.[2] Indazole derivatives have been successfully developed as potent agents against a range of diseases, including cancer, inflammation, and neurological disorders.[1][3]

The strategic introduction of functional groups onto the indazole core is paramount for modulating the biological activity of these compounds. This compound has emerged as a particularly valuable intermediate in this context. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) group at the N1-position acts as a protecting group, enhancing the compound's stability and solubility in organic solvents, while also directing the regioselectivity of certain reactions.[3][4]

Nomenclature and Identification

For clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for this compound.

| Identifier | Value | Source |

| Systematic Name | This compound | IUPAC |

| Common Synonyms | 1-Boc-5-bromo-1H-indazole, 5-Bromo-1-(tert-butoxycarbonyl)-1H-indazole, 5-Bromo-indazole-1-carboxylic acid tert-butyl ester | --- |

| CAS Number | 651780-02-8 | [5] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [6] |

| Molecular Weight | 297.15 g/mol | [6] |

| PubChem CID | 22832025 | [6] |

Physicochemical Properties